molecular formula C10H22N2 B8371970 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone CAS No. 32818-94-3

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone

Cat. No.: B8371970
CAS No.: 32818-94-3
M. Wt: 170.30 g/mol
InChI Key: LUFLQNHYECGQNP-PKNBQFBNSA-N
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Description

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is an organic compound that combines the properties of methyl isobutyl ketone and t-butylhydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl isobutyl ketone can be synthesized through a three-step process starting from acetone. The first step involves the self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone . The t-butylhydrazone derivative can be prepared by reacting methyl isobutyl ketone with t-butylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of methyl isobutyl ketone typically involves the use of a strongly acidic, palladium-catalyzed cation exchange resin under medium pressure of hydrogen . This method allows for the efficient production of large quantities of the compound. The t-butylhydrazone derivative can be synthesized on an industrial scale using similar catalytic processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl isobutyl ketone t-butylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating or inhibiting specific reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isopropyl ketone
  • 2-Pentanone
  • Diisobutyl ketone

Uniqueness

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is unique due to its combined properties of methyl isobutyl ketone and t-butylhydrazone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

32818-94-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-methyl-N-[(E)-4-methylpentan-2-ylideneamino]propan-2-amine

InChI

InChI=1S/C10H22N2/c1-8(2)7-9(3)11-12-10(4,5)6/h8,12H,7H2,1-6H3/b11-9+

InChI Key

LUFLQNHYECGQNP-PKNBQFBNSA-N

Isomeric SMILES

CC(C)C/C(=N/NC(C)(C)C)/C

Canonical SMILES

CC(C)CC(=NNC(C)(C)C)C

Origin of Product

United States

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